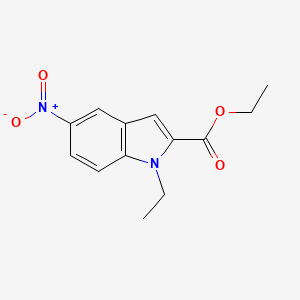

ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate

概要

説明

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of an ethyl group at the 1-position, a nitro group at the 5-position, and an ethyl ester group at the 2-position of the indole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate typically involves the following steps:

Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Esterification: The nitroindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester at the 2-position.

Alkylation: Finally, the compound is alkylated at the 1-position using ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反応の分析

Types of Reactions

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Oxidation: The indole ring can be oxidized to form various quinonoid structures using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Aqueous sodium hydroxide, heat.

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

Reduction: Ethyl 1-ethyl-5-amino-1H-indole-2-carboxylate.

Substitution: 1-Ethyl-5-nitro-1H-indole-2-carboxylic acid.

Oxidation: Various quinonoid derivatives of the indole ring.

科学的研究の応用

Synthesis and Chemical Properties

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate can be synthesized through several methods, including the condensation of ethyl pyruvate with p-nitrophenylhydrazine hydrochloride, followed by cyclization reactions. The compound's structure features an indole ring, which is known for its versatility in chemical reactions, making it a valuable scaffold for further modifications and applications in drug discovery .

Antiviral Activity

Recent studies have indicated that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant antiviral properties. Specifically, compounds within this class have been shown to inhibit the activity of HIV integrase, a critical enzyme in the viral replication cycle. For instance, modifications on the indole core enhance binding affinity to the integrase active site, suggesting potential as therapeutic agents against HIV .

Antitumor Activity

Indole derivatives have also been investigated for their anticancer properties. This compound has been reported to induce apoptosis in cancer cell lines, demonstrating its potential as a chemotherapeutic agent. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth factors .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations allows for the creation of more complex molecules. For example:

- Alkylation Reactions: this compound can be used in alkylation reactions to produce substituted indoles with enhanced biological activities .

- Functionalization: The nitro group on the indole ring can be reduced or transformed into various functional groups, allowing for the synthesis of tailored compounds for specific applications .

Data Tables

The following table summarizes key properties and applications of this compound:

| Property/Application | Description |

|---|---|

| Chemical Structure | Indole derivative with nitro and carboxylate groups |

| Synthesis Method | Condensation with p-nitrophenylhydrazine; cyclization |

| Antiviral Activity | Inhibits HIV integrase; potential for drug development |

| Antitumor Activity | Induces apoptosis in cancer cell lines |

| Organic Synthesis | Versatile intermediate for further functionalization |

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of various indole derivatives against HIV integrase. This compound was among those tested, showing an IC50 value indicating strong inhibitory activity against viral replication .

Case Study 2: Antitumor Mechanisms

Research focused on the anticancer effects of indole derivatives revealed that this compound could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .

作用機序

The mechanism of action of ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes.

類似化合物との比較

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-nitro-1H-indole-2-carboxylate: Lacks the ethyl group at the 1-position, which may affect its biological activity and chemical reactivity.

1-Ethyl-5-nitro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, influencing its solubility and reactivity.

5-Nitroindole-2-carboxylic acid: Lacks both the ethyl groups, which can significantly alter its properties and applications.

This compound is unique due to the presence of both ethyl groups and the nitro group, which confer specific chemical and biological properties that make it valuable for various research and industrial applications.

生物活性

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole derivatives class, which are known for their wide range of biological activities. The presence of the nitro group at the 5-position and the ethyl group at the 1-position significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Cytotoxic Activity : The nitro group can undergo bioreduction, forming reactive intermediates that may lead to cytotoxic effects in cancer cells .

- Receptor Modulation : Similar compounds have shown potential as allosteric modulators for cannabinoid receptors, which may suggest a similar pathway for this compound .

- Enzyme Inhibition : Indole derivatives are known inhibitors of various enzymes, including kinases and integrases, which are crucial in processes like cell signaling and viral replication .

Biological Activity Overview

This compound exhibits a variety of biological activities:

- Antitumor : Indole derivatives have been reported to possess antitumor properties, with some derivatives showing significant inhibition of tumor cell proliferation .

- Antiviral : Compounds with similar structures have demonstrated antiviral activity by inhibiting viral integrases, suggesting potential utility against viruses like HIV .

- Anti-inflammatory : Indole derivatives are also noted for their anti-inflammatory properties, which may be mediated through modulation of inflammatory pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 1 | Ethyl | Enhances solubility and bioavailability |

| 5 | Nitro | Essential for cytotoxic activity; facilitates bioreduction |

| 2 | Carboxylate | Critical for receptor binding and enzyme inhibition |

Research indicates that modifications at these positions can significantly alter the pharmacological profile of indole derivatives, allowing for tailored therapeutic applications.

Case Studies

Several studies have explored the biological effects of related indole compounds:

- Antitumor Activity : A study demonstrated that certain indole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor effects .

- Antiviral Efficacy : Research on indole derivatives as integrase inhibitors revealed promising results, with IC50 values indicating effective inhibition of viral replication processes .

- Anti-inflammatory Effects : Compounds similar to this compound exhibited significant reductions in pro-inflammatory cytokines in vitro, highlighting their potential as anti-inflammatory agents .

特性

IUPAC Name |

ethyl 1-ethyl-5-nitroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-14-11-6-5-10(15(17)18)7-9(11)8-12(14)13(16)19-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFFCCSGOPZWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。